![molecular formula C10H11ClO3S B2663426 2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one CAS No. 1553714-81-0](/img/structure/B2663426.png)
2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 99586-87-5 . It has a molecular weight of 232.69 . The IUPAC name for this compound is 2-chloro-1-[4-(methylsulfonyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a melting point of 128-130 degrees Celsius . It is a powder at room temperature and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Preparation and Enzyme System Studies
A study by Gunsalus, Romesser, and Wolfe (1978) highlighted the synthesis of analogues to coenzyme M (2-(methylthio)ethanesulfonate), investigating their activity within the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research underscores the relevance of sulfonate analogues in enzymatic processes related to methane biosynthesis, suggesting potential applications in understanding and manipulating microbial methane production mechanisms (Gunsalus, Romesser, & Wolfe, 1978).
Analytical Chemistry Applications
Gérard-Monnier et al. (1998) developed a colorimetric assay of lipid peroxidation using methanesulfonic acid, demonstrating the analytical utility of sulfonic acid derivatives in detecting and quantifying lipid peroxidation products. This methodology can be applied in various biological and medical research fields to study oxidative stress and its impact on cells and tissues (Gérard-Monnier et al., 1998).
Microbial and Enzyme-Catalyzed Transformations
Patel, Banerjee, Mcnamee, and Szarka (1993) described the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a chiral intermediate, showcasing the application of microbial cultures in producing chiral intermediates for pharmaceutical synthesis. This study emphasizes the potential of biocatalysis in achieving high stereochemical control in organic synthesis (Patel et al., 1993).
Liquid Crystal and Materials Science
Nishida and Matsunaga (1988) investigated the thermotropic liquid crystal properties of alkylammonium alkanesulfonates, revealing how the length of the alkyl chain and the type of sulfonate (methanesulfonate, ethanesulfonate, etc.) influence the mesophase behavior of these compounds. This research provides insights into the design and development of new materials for displays, sensors, and other liquid crystal technologies (Nishida & Matsunaga, 1988).
Environmental Biodegradation
Hatzinger et al. (2017) explored the potential for cometabolic biodegradation of 1,4-dioxane in aquifers using methane or ethane as primary substrates. Their findings indicate that ethane, in particular, may enhance the aerobic biodegradation of 1,4-dioxane, offering a viable strategy for the bioremediation of contaminated groundwater. This study underscores the environmental applications of methane and ethane in stimulating the degradation of persistent organic pollutants (Hatzinger et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-1-[4-(methylsulfonylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-15(13,14)7-8-2-4-9(5-3-8)10(12)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYAJZQLPYMMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)
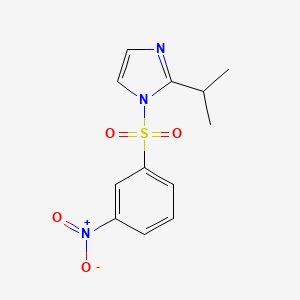

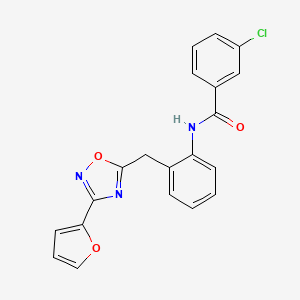
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2663352.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)
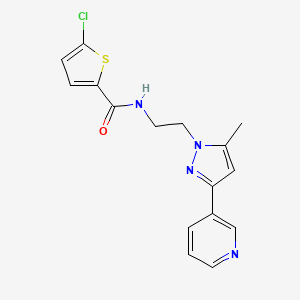

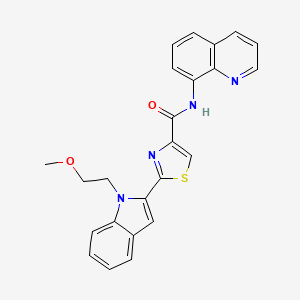
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)
![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)
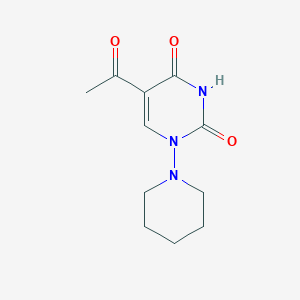
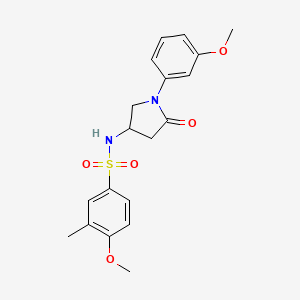
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)
